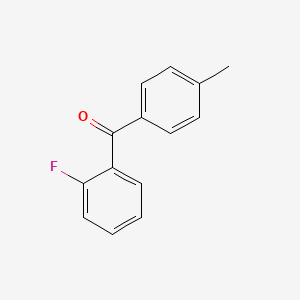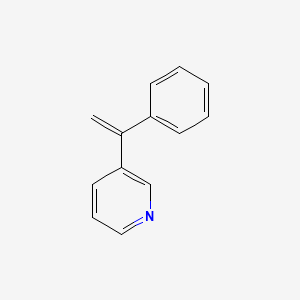![molecular formula C14H12O3 B14456172 4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde CAS No. 69048-74-4](/img/structure/B14456172.png)
4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family This compound features a biphenyl core with hydroxy, methoxy, and aldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as sodium carbonate, and a solvent like tetrahydrofuran (THF) or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and methoxy groups can participate in electrophilic aromatic substitution reactions, where they direct incoming electrophiles to ortho and para positions relative to themselves.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but with a single benzene ring.
4-Hydroxy-2-methoxybenzaldehyde: Another similar compound with different substitution patterns on the benzene ring.
4-Hydroxy-5-methoxy-2-methylbenzaldehyde: Contains a methyl group instead of a biphenyl structure.
Uniqueness
4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde is unique due to its biphenyl core, which imparts distinct chemical and physical properties. This structure allows for greater rigidity and potential for π-π stacking interactions, making it valuable in materials science and drug design.
Propiedades
Número CAS |
69048-74-4 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
5-hydroxy-4-methoxy-2-phenylbenzaldehyde |
InChI |
InChI=1S/C14H12O3/c1-17-14-8-12(10-5-3-2-4-6-10)11(9-15)7-13(14)16/h2-9,16H,1H3 |
Clave InChI |
JEOJJYZGRWBZAW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C2=CC=CC=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


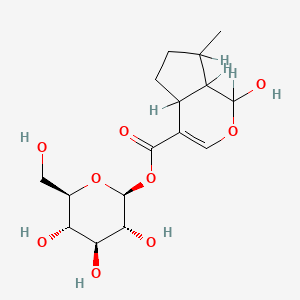
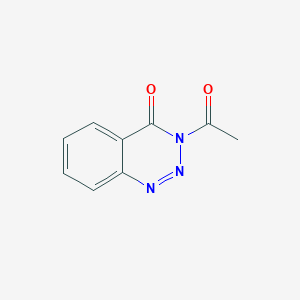
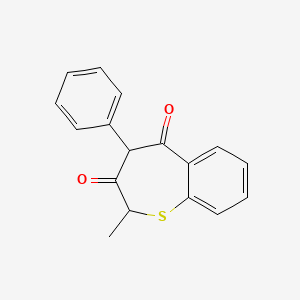
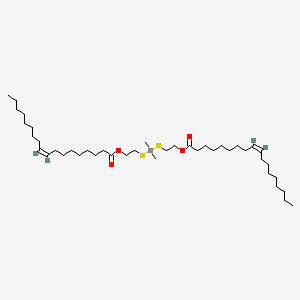

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
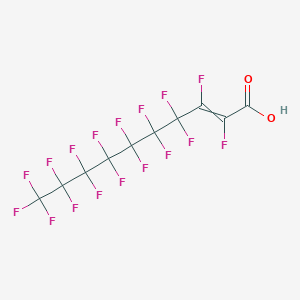
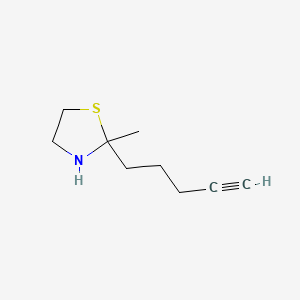
![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)
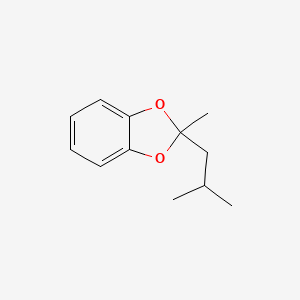
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide](/img/structure/B14456165.png)
